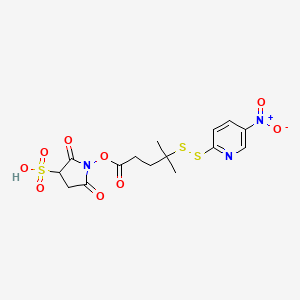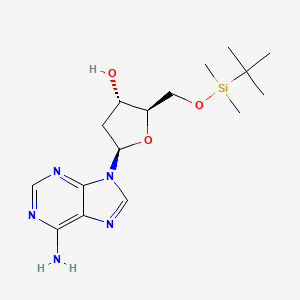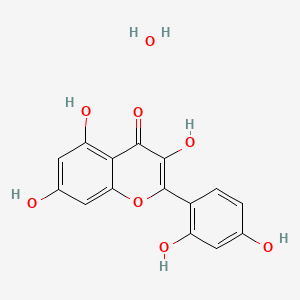
NO2-SPDMV-sulfo
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzymatic Pollutant Degradation
Redox mediators, substances that can facilitate the transfer of electrons between the enzyme and the pollutant, enhance the degradation efficiency of recalcitrant pollutants in wastewater. This process involves a variety of enzymes, such as laccases and peroxidases, which, in the presence of redox mediators, can significantly improve the treatment of pollutants. While the specific chemical is not mentioned, this research demonstrates the utility of redox mediators in environmental applications, suggesting potential areas of application for similar compounds (Husain & Husain, 2007).
Environmental Remediation
Studies on sulfamic acid, which shares a functional group (sulfonic acid) with the compound of interest, highlight its use as an environmentally friendly alternative for industrial cleaning and corrosion inhibition. This research underscores the importance of sulfonic acid derivatives in reducing environmental impact and toxicity in industrial applications (Verma & Quraishi, 2022).
Organosulfur Compound Degradation
Sulfonate reduction by sulfate-reducing bacteria indicates a significant role in the sulfur cycle, showcasing how certain bacteria utilize sulfonic acids as electron acceptors for anaerobic respiration. This process highlights the environmental relevance of sulfonic acids and their derivatives, potentially including the compound , in biogeochemical cycles (Lie, Leadbetter, & Leadbetter, 1998).
Mécanisme D'action
Target of Action
The compound, 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a bifunctional linker used in the development of antibody-drug conjugates (ADCs) . ADCs are designed to target specific receptors and enzymes involved in the progression of certain disorders .
Mode of Action
The compound acts as a linker molecule, connecting the antibody to the drug molecule in ADCs . The antibody guides the ADC to the target cells, where the drug is released to exert its therapeutic effect .
Biochemical Pathways
The drug could affect various pathways, depending on its mechanism of action .
Pharmacokinetics
As part of an adc, the compound’s pharmacokinetics would be influenced by factors such as the properties of the antibody and drug molecule, as well as the characteristics of the target cells .
Result of Action
The result of the compound’s action would depend on the specific drug molecule attached to the ADC. The drug could have various molecular and cellular effects, depending on its mechanism of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the stability of the ADC and the release of the drug molecule . Additionally, the biological environment within the target cells can influence the efficacy of the drug .
Analyse Biochimique
Biochemical Properties
1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid plays a crucial role in biochemical reactions, particularly in the context of antibody-drug conjugation (ADC). This compound acts as a bifunctional linker, facilitating the attachment of therapeutic agents to antibodies. The nitropyridinyl disulfide linkage is particularly important as it allows for the formation of stable disulfide bonds with thiol groups on proteins and enzymes . This interaction is essential for the stability and efficacy of ADCs, as it ensures the targeted delivery of therapeutic agents to specific cells or tissues.
Cellular Effects
The effects of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the disulfide linkage can interact with cellular thiol groups, leading to changes in redox status and the activation of signaling pathways involved in cell proliferation and apoptosis . Additionally, the sulfonic acid group can affect cellular pH and ion balance, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid exerts its effects through several mechanisms. The compound’s ability to form disulfide bonds with thiol groups on proteins and enzymes is a key aspect of its mechanism of action. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and apoptosis being noted over time.
Dosage Effects in Animal Models
The effects of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects can occur, including liver and kidney damage, as well as disruptions in metabolic processes. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s disulfide linkage can be reduced by cellular reductases, leading to the release of the active therapeutic agent in ADCs . Additionally, the sulfonic acid group can participate in sulfonation reactions, affecting the compound’s solubility and excretion. These interactions can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis or active transport mechanisms, depending on its chemical properties and the presence of specific transporters . Once inside the cell, the compound can localize to specific compartments or organelles, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the disulfide linkage can facilitate the localization of the compound to the endoplasmic reticulum or mitochondria, where it can interact with thiol-containing proteins and enzymes. This subcellular localization is crucial for the compound’s activity and function within the cell.
Propriétés
IUPAC Name |
1-[4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O9S3/c1-15(2,29-28-11-4-3-9(8-16-11)18(22)23)6-5-13(20)27-17-12(19)7-10(14(17)21)30(24,25)26/h3-4,8,10H,5-7H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRGROVFWZJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129689 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663599-00-6 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=663599-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)


![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate](/img/structure/B3182456.png)
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
